molecular formula C19H28N5O20P3.3(C2H5)3N B1139103 MRS 2957 triethylammonium salt CAS No. 1228271-30-4

MRS 2957 triethylammonium salt

Cat. No.: B1139103
CAS No.: 1228271-30-4
M. Wt: 1042.94
InChI Key:
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Scientific Research Applications

MRS 2957 triethylammonium salt is extensively used in scientific research to study the P2Y6 receptor, which is involved in various physiological processes such as inflammation, immune response, and glucose metabolism. It has been used to enhance glucose uptake in mouse skeletal muscle cells and adipocytes, making it a valuable tool in diabetes research . Additionally, it is used in studies related to cardiovascular diseases, neurodegenerative disorders, and cancer .

Mechanism of Action

MRS 2957 triethylammonium salt acts as a potent P2Y6 agonist . It displays 14- and 66-fold selectivity against P2Y2 and P2Y4 receptors respectively .

Safety and Hazards

Specific safety and hazard information for MRS 2957 triethylammonium salt is not provided in the search results. For detailed safety and hazard information, it’s recommended to refer to the material safety data sheet (MSDS) of the compound .

Preparation Methods

The synthesis of MRS 2957 triethylammonium salt involves the preparation of P1-[5’-(N4-Methoxycytidyl)]-P3-(5’-uridyl)-triphosphate, which is then converted into its triethylammonium salt form. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer. Industrial production methods often involve multi-step organic synthesis, purification through high-performance liquid chromatography (HPLC), and verification of purity and structure using techniques such as nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

MRS 2957 triethylammonium salt primarily undergoes reactions typical of nucleotides, including phosphorylation and hydrolysis. It is stable under physiological conditions and does not readily undergo oxidation or reduction. Common reagents used in its synthesis and reactions include triphosphate donors and various organic solvents. The major products formed from these reactions are typically the phosphorylated or hydrolyzed derivatives of the compound .

Comparison with Similar Compounds

MRS 2957 triethylammonium salt is unique in its high selectivity and potency for the P2Y6 receptor. Similar compounds include MRS 2578, which is a P2Y6 receptor antagonist, and UDP, which is a natural ligand for the P2Y6 receptor. Compared to these compounds, this compound offers a higher degree of selectivity and potency, making it a preferred choice for research applications that require precise modulation of the P2Y6 receptor .

Properties

CAS No.

1228271-30-4

Molecular Formula

C19H28N5O20P3.3(C2H5)3N

Molecular Weight

1042.94

Synonyms

P1-[5/'(N4-Methoxycytidyl)]-P3-(5/'-uridyl)-triphosphate tri(triethylammonium) salt

Origin of Product

United States

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